REACTION_CXSMILES
|
[CH:1]([NH2:3])=O.[CH3:4][C:5]1([CH3:12])[C:8](=O)[C:7](C)([CH3:10])[S:6]1.B(O)(O)O>O>[NH2:3][CH:1]1[C:7]([CH3:10])([CH3:8])[S:6][C:5]1([CH3:12])[CH3:4]
|
Name
|
|
Quantity
|
4 g
|
Type
|
reactant
|
Smiles
|
C(=O)N
|
Name
|
|
Quantity
|
1 g
|
Type
|
reactant
|
Smiles
|
CC1(SC(C1=O)(C)C)C
|
Name
|
|
Quantity
|
100 mg
|
Type
|
reactant
|
Smiles
|
B(O)(O)O
|
Name
|
Teflon
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
40 mL
|
Type
|
solvent
|
Smiles
|
O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
175 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
The reaction was cooled
|
Type
|
EXTRACTION
|
Details
|
The aqueous solution was extracted with methylene chloride (4×20 ml)
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Type
|
DRY_WITH_MATERIAL
|
Details
|
the combined extracts dried (MgSO4)
|
Type
|
CUSTOM
|
Details
|
evaporated under reduced pressure to a light brown oil (1.02 g)
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Name
|
|
Type
|
product
|
Smiles
|
NC1C(SC1(C)C)(C)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 650 mg | |
YIELD: PERCENTYIELD | 65% | |
YIELD: CALCULATEDPERCENTYIELD | 5% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |